molecular formula C7H12ClN3O2 B3013170 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride CAS No. 2490406-04-5

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride

Cat. No.: B3013170
CAS No.: 2490406-04-5
M. Wt: 205.64
InChI Key: YKGIMFLMJKUMAV-UHFFFAOYSA-N
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Description

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride is a chemical compound that features a unique structure combining an amino group, a cyclopropyl group, and an oxadiazole ring

Biochemical Analysis

Biochemical Properties

. This allows them to interact with various enzymes, proteins, and other biomolecules. For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Cellular Effects

The specific cellular effects of 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride are not well-documented. It is known that oxadiazoles can influence cell function in various ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism . Some oxadiazoles have shown significant antibacterial activity against Salmonella typhi , suggesting that they may interfere with bacterial cell function.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that oxadiazoles can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of oxadiazoles can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that the effects of oxadiazoles can vary with dosage. For example, one study found that a certain oxadiazole compound was non-toxic to mice at a concentration of 100 mg/kg .

Metabolic Pathways

It is known that oxadiazoles can interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that oxadiazoles can interact with various transporters or binding proteins, which could potentially affect their localization or accumulation .

Subcellular Localization

It is known that oxadiazoles can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives.

    Reduction: Formation of reduced amino alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride is unique due to its combination of an amino group, a cyclopropyl group, and an oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c8-3-5(11)7-9-6(10-12-7)4-1-2-4;/h4-5,11H,1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGIMFLMJKUMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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